
Ethyl 3-(furan-2-yl)benzoate
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Description
Ethyl 3-(furan-2-yl)benzoate is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)
The furan ring undergoes electrophilic substitution under superacidic or Lewis acid conditions. Key findings include:
Reaction Conditions and Outcomes
Catalyst | Arene | Temperature | Time | Yield | Product |
---|---|---|---|---|---|
AlCl₃ | Benzene | RT | 1 h | 65% | 3-Aryl-3-(furan-2-yl)propenoate |
TfOH | Toluene | 0°C | 2 h | 33% | Methyl-substituted derivative |
AlBr₃ | Anisole | RT | 3 h | 58% | Methoxy-substituted product |
Mechanism : O,C-diprotonation of the furan ring in Brønsted superacids (e.g., TfOH) generates a superelectrophilic dication, enabling arenium ion formation and subsequent hydroarylation . DFT calculations confirm the stability of dicationic intermediates (e.g., Bg ) .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic attacks under basic or reducing conditions:
Key Reactions
-
Grignard Reagents :
Reaction with RMgX (R = alkyl/aryl) yields tertiary alcohols. For example, ethyl magnesium bromide produces 3-(furan-2-yl)benzyl alcohol derivatives at 50–60% yield. -
Ammonolysis :
NH₃ in ethanol generates 3-(furan-2-yl)benzamide, though yields are moderate (40–45%) due to competing hydrolysis.
Conditions : Typically performed in anhydrous THF or Et₂O at 0°C to RT.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acids:
Hydrolysis Pathways
Base | Solvent | Temperature | Time | Yield | Product |
---|---|---|---|---|---|
NaOH (1M) | EtOH/H₂O | Reflux | 6 h | 85% | 3-(Furan-2-yl)benzoic acid |
LiOH·H₂O | THF/H₂O | RT | 12 h | 78% | Lithium carboxylate intermediate |
Mechanism : Base-mediated saponification proceeds via tetrahedral intermediate formation, followed by deprotonation.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
Example Reaction
Dienophile | Conditions | Product | Yield |
---|---|---|---|
Maleic anhydride | Toluene, 110°C, 24h | Endo-oxabicyclic adduct | 62% |
Regioselectivity : The electron-rich furan acts as a diene, favoring endo transition states.
Acid-Catalyzed Cyclization
Under acidic conditions, the compound undergoes intramolecular cyclization:
Experimental Data
Acid | Solvent | Temperature | Time | Yield | Product |
---|---|---|---|---|---|
TFA | CH₂Cl₂ | RT | 30 min | 89% | Dihydrofuran derivative (Z:E=89:11) |
H₂SO₄ | DCM | 40°C | 2 h | 45% | Oligomeric byproducts |
Mechanism : Protonation of the carbonyl group facilitates enolization, followed by nucleophilic attack on the furan ring to form a 2,5-dihydrofuran intermediate (E ), which dehydrates to yield fused bicyclic products .
Oxidative Transformations
Oxidation of the furan ring with mCPBA or O₃ leads to:
-
Epoxidation : Forms unstable epoxides (20–30% yield).
-
Ring-Opening : Ozonolysis generates diketones, though yields are low (<15%) due to overoxidation.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)benzoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)11-6-3-5-10(9-11)12-7-4-8-16-12/h3-9H,2H2,1H3 |
InChI Key |
QXOQNMFRJHWSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CO2 |
Origin of Product |
United States |
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